7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine
Description
7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine is a spirocyclic compound characterized by a bicyclic framework where two rings (one 5-membered and one 4-membered) share a single atom. The molecule contains oxygen (oxa) and nitrogen (diaza) heteroatoms, with a methyl substituent at the 7-position and an amine group at the 2-position. Its spiro architecture confers unique conformational rigidity, making it a scaffold of interest in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The compound’s synthesis typically involves cyclization strategies, such as nucleophilic substitution or ring-closing metathesis, followed by functionalization at the amine and methyl positions .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
7-methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine |
InChI |
InChI=1S/C7H13N3O/c1-10-3-2-7(4-10)5-11-6(8)9-7/h2-5H2,1H3,(H2,8,9) |
InChI Key |
IDXZPQPLXVSMDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)COC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the cyclization process.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalysts: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Often carried out in polar solvents with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Results in compounds with new functional groups replacing the original ones.
Scientific Research Applications
7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms in the ring systems are widely studied due to their diverse pharmacological profiles. Below is a detailed comparison of 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine with structurally analogous molecules:
7,7-Dioxo-3-oxa-7λ⁶-thia-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1494204-12-4)
- Structural Differences : This compound replaces the 7-methyl group with a sulfone (SO₂) moiety and introduces a sulfur atom (thia) in place of one nitrogen .
- Physicochemical Properties: Higher molecular weight (due to SO₂ group).
- Reactivity : The sulfone group enhances electrophilicity at the adjacent carbon, making it more reactive toward nucleophiles compared to the methyl derivative.
- Applications : Sulfone-containing spirocycles are often used in protease inhibition (e.g., HIV-1 protease) due to their strong hydrogen-bonding capabilities .
3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1497380-52-5)
- Structural Differences : Contains a sulfur atom (thia) at the 7-position instead of a nitrogen and lacks the methyl group .
- Physicochemical Properties :
- Molecular weight: 158.22 g/mol (lighter than the methyl derivative).
- Reduced steric hindrance due to the absence of the methyl group.
- Reactivity : The sulfur atom may participate in redox reactions, unlike the nitrogen in the parent compound.
- Applications : Thia-spirocycles are explored in antiviral research, particularly for targeting viral entry mechanisms .
7-Boc-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
- Structural Differences : Features a Boc-protected amine and a carboxylic acid group, introducing both steric bulk and acidity .
- Physicochemical Properties :
- Increased solubility in organic solvents due to the Boc group.
- Acidic pH sensitivity (Boc deprotection under acidic conditions).
- Applications : Common intermediate in peptide-mimetic drug design, enabling controlled release of the amine group during synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|---|
| 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine | Not Available | C₇H₁₂N₂O | ~140.19 (estimated) | 7-Methyl, 2-Amine | Rigid conformation, moderate solubility |
| 7,7-Dioxo-3-oxa-7λ⁶-thia-1-azaspiro[4.4]non-1-en-2-amine | 1494204-12-4 | C₆H₉N₂O₃S | 189.21 | 7-Sulfone, 2-Amine | High polarity, protease inhibition |
| 3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine | 1497380-52-5 | C₆H₁₀N₂OS | 158.22 | 7-Thia, 2-Amine | Redox-active, antiviral potential |
| 7-Boc-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid | Not Available | C₁₂H₁₈N₂O₅ | 270.28 | Boc-protected amine, Carboxylic acid | pH-sensitive, peptide synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
